N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Methylthio group at position 6: Enhances hydrophobic interactions and metabolic stability.
- Pyrrolidin-1-yl substituent at position 4: A cyclic amine that improves solubility and receptor binding.
- 2-Phenylbutanamide side chain: A lipophilic moiety that may influence pharmacokinetics and target selectivity.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS/c1-3-17(16-9-5-4-6-10-16)21(29)23-11-14-28-20-18(15-24-28)19(25-22(26-20)30-2)27-12-7-8-13-27/h4-6,9-10,15,17H,3,7-8,11-14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUNTLLVLIZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : this compound
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to exhibit kinase inhibition, which can lead to modulation of signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, pyrazolo[3,4-d]pyrimidines have been reported to inhibit specific kinases implicated in cancer progression. In particular, the inhibition of Mer kinase has been highlighted in the literature as a promising therapeutic target for various cancers, including leukemia and non-small cell lung cancer .
Inhibition Studies
In vitro studies have demonstrated that related compounds can effectively inhibit tumor cell growth. For instance:
- UNC1062 , a structurally related pyrazolopyrimidine, showed an IC50 value of 1.1 nM against Mer kinase and effectively inhibited colony formation in soft agar assays . This suggests that this compound may exhibit similar potency.
Data Table: Comparison of Biological Activities
| Compound | Target Kinase | IC50 (nM) | Effect on Tumor Cells |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| UNC1062 | Mer | 1.1 | Inhibits colony formation |
| Compound A | JNK3 | 2.69 | High selectivity |
Case Study 1: Structure–Activity Relationship (SAR)
In a study focusing on the SAR of pyrazolopyrimidine derivatives, modifications to the methylthio group significantly influenced biological activity. The introduction of various substituents was found to enhance or diminish kinase inhibition potency . This indicates that the specific configuration and functional groups of this compound could be optimized for improved therapeutic efficacy.
Case Study 2: Anti-inflammatory Activity
Another area of research has explored the anti-inflammatory potential of compounds with similar structures. Pyrazolo[3,4-d]pyrimidines have shown promise as inhibitors of inflammatory pathways, suggesting that this compound may also possess such properties .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Bioactivity Gap : While Patent Example 53 shows potent kinase inhibition , the target compound’s activity remains unstudied, highlighting a critical research need.
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The foundational step in the preparation of the target compound is the construction of the 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold. As detailed in Ambeed’s protocol (Search Result), this intermediate is synthesized via catalytic hydrogenation of 4-chloro-6-(methylthio)-1H-indazole. The reaction employs palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere in a tetrahydrofuran (THF)/methanol solvent system. Key procedural nuances include:
- Reaction Conditions : 20°C, 68-hour duration, and sequential additions of Pd/C to ensure complete reduction.
- Yield : 48.6% (5.36 g from 11.02 g starting material), as calculated from the experimental data.
This step likely involves a ring contraction mechanism, converting the indazole precursor into the pyrazolo[3,4-d]pyrimidine core, though the exact mechanistic pathway remains underexplored in the cited sources.
Alkylation at the 1-Position: Installation of the Ethylamine Side Chain
Functionalization of the 1H-pyrazolo[3,4-d]pyrimidine with a 2-aminoethyl group is achieved through alkylation. Drawing from methodologies in Search Result, where pyrazolo[3,4-d]pyrimidin-7-chlorides are displaced by amines, the following approach is proposed:
- Reaction Design :
- Treat 4-(pyrrolidin-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with 2-bromoethylamine hydrobromide in the presence of sodium hydride (NaH) in THF.
- Maintain the reaction at 60°C for 6–8 hours to facilitate N-alkylation.
- Outcome : The product, 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, is obtained after aqueous workup and solvent evaporation.
Amide Coupling with 2-Phenylbutanoic Acid
The final step involves coupling the ethylamine side chain with 2-phenylbutanoic acid to form the target amide. Search Result highlights the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for analogous amide formations.
- Procedure :
- Activate 2-phenylbutanoic acid with HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Add 1-(2-aminoethyl)-4-(pyrrolidin-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine to the reaction mixture and stir at room temperature for 12 hours.
- Purify the crude product via recrystallization or preparative HPLC to yield N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide.
Analytical Characterization and Optimization
Critical quality control measures include:
- Mass Spectrometry : Confirm molecular weight (e.g., M+H = 167 for intermediates, as noted in Search Result).
- Chromatography : Monitor reaction progress using HPLC or TLC with UV detection.
- Yield Optimization : Adjust catalyst loading (e.g., Pd/C in hydrogenation steps) and reaction times to mitigate byproduct formation.
Challenges and Alternative Approaches
- Regioselectivity in Alkylation : Competing alkylation at the 3-position of the pyrazolo[3,4-d]pyrimidine may occur, necessitating careful control of reaction stoichiometry and temperature.
- Amide Coupling Efficiency : Steric hindrance from the 2-phenyl group may reduce coupling yields, prompting exploration of alternative activating agents (e.g., EDCl/HOBt).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how do they apply to the target compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation, urea/thiourea coupling, or esterification under controlled conditions. For example, alkylation of intermediate amines with alkyl halides in dry acetonitrile (yielding 70-85% purity) is a common step, followed by purification via recrystallization from acetonitrile . Key characterization includes IR (for functional groups like S–Me at ~650 cm⁻¹) and ¹H NMR (for pyrrolidine protons at δ 2.7–3.1 ppm) . Adapt these methods for the target compound by substituting reagents (e.g., 2-phenylbutanoyl chloride in place of benzoate derivatives).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To resolve the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons from the phenylbutanamide moiety (δ 7.2–7.6 ppm).
- IR Spectroscopy : Identify the methylthio group (C–S stretch at ~650 cm⁻¹) and amide carbonyl (C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₈N₆OS: 457.2021) .
Advanced Research Questions
Q. How can low yields in the alkylation step of the pyrazolo[3,4-d]pyrimidine core be addressed?
- Methodological Answer : Optimize reaction parameters:
- Solvent Choice : Replace acetonitrile with DMF or THF to enhance nucleophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate alkyl halide reactivity .
- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation from competing nucleophilic sites .
Q. What strategies resolve overlapping NMR signals in the pyrrolidine and phenylbutanamide regions?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to sharpen peaks for nitrogen-bound protons.
- 2D NMR (COSY, HSQC) : Differentiate between pyrrolidine (¹H-¹³C correlations at δ 2.7–3.1 ppm) and butanamide methylene groups .
- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and split overlapping signals .
Q. How does the methylthio group influence the compound’s reactivity in biological assays?
- Methodological Answer : The –SMe group enhances lipophilicity (logP ~3.2) and metabolic stability by resisting cytochrome P450 oxidation. Compare analogs with –OMe or –CF₃ substituents to assess structure-activity relationships (SAR). Use in vitro assays (e.g., kinase inhibition) to correlate substituent effects with IC₅₀ values .
Data Analysis & Contradiction Handling
Q. How to interpret conflicting biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability to identify discrepancies (e.g., rapid in vivo metabolism of the methylthio group).
- Metabolite Identification : Use LC-MS/MS to detect sulfoxide/sulfone derivatives that may alter activity .
- Dose-Response Refinement : Adjust in vivo dosing regimens to match effective in vitro concentrations .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions between the pyrrolidine ring and hydrophobic pockets of kinases (e.g., ATP-binding sites).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Synthetic & Purification Challenges
Q. How to improve the purity of the final compound after recrystallization?
- Methodological Answer :
- Gradient Recrystallization : Use mixed solvents (e.g., acetonitrile/ethanol 8:2) to selectively precipitate the product .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate residual alkylation byproducts .
Biological Mechanism Exploration
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
